molecular formula C16H16O2 B8286778 4-(4-Propylphenoxy)benzaldehyde

4-(4-Propylphenoxy)benzaldehyde

Cat. No. B8286778
M. Wt: 240.30 g/mol
InChI Key: BYXIPBONDJWZCF-UHFFFAOYSA-N
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Patent
US05470845

Procedure details

Anhydrous potassium carbonate (14.9 g, 0.12 mol) was added to a mixture of 4-propylphenol (13.6 g, 0.10 mol) and 4-fluorobenzaldehyde (12.4 g, 0.10 mol) in N,N-dimethylacetamide (100 mL) under argon. The heterogeneous mixture was brought to reflux, maintained at that temperature for 5 h, then cooled to RT. Water (100 mL) and CH2Cl2 (100 mL) were added, resulting in a tri-phase system. The bottom layer was removed; the middle layer was dried over MgSO4 ; and, the top layer was extracted with CH2Cl2 (100 mL) and dried over MgSO4. The dried layers were combined and concentrated in vacuo at 50° C. to give an orange oil. The crude product was purified by distillation to give title compound (16.6 g, 69%) as a colorless oil. bp 133°-50° C. (0.2 mm Hg)
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)[CH2:8][CH3:9].F[C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=1.O>CN(C)C(=O)C.C(Cl)Cl>[CH2:7]([C:10]1[CH:15]=[CH:14][C:13]([O:16][C:18]2[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=2)=[CH:12][CH:11]=1)[CH2:8][CH3:9] |f:0.1.2|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13.6 g
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)O
Name
Quantity
12.4 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
resulting in a tri-phase system
CUSTOM
Type
CUSTOM
Details
The bottom layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the middle layer was dried over MgSO4
EXTRACTION
Type
EXTRACTION
Details
and, the top layer was extracted with CH2Cl2 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 50° C.
CUSTOM
Type
CUSTOM
Details
to give an orange oil
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=C(OC2=CC=C(C=O)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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